molecular formula C9H12O4 B1585433 Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate CAS No. 39163-39-8

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate

Cat. No. B1585433
CAS RN: 39163-39-8
M. Wt: 184.19 g/mol
InChI Key: SYJZOWMPITUCHW-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate is an organic compound with the molecular formula C9H12O4 . It is used as an organic chemical synthesis intermediate . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate is characterized by a cyclopentane ring with two carbonyl groups and an ethyl ester group . The compound has a molecular weight of 184.19 Da .


Physical And Chemical Properties Analysis

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate has a density of 1.2±0.1 g/cm^3, a boiling point of 301.7±31.0 °C at 760 mmHg, and a flash point of 132.5±24.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 60 Å^2, and it has a molar volume of 153.0±3.0 cm^3 .

Scientific Research Applications

1. Applications in Organic Chemistry

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate is involved in various organic reactions, such as the regioselective addition of aromatic amines at the exocyclic C=C bond. This process results in products like methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, showcasing its role in creating complex organic compounds (Koz’minykh et al., 2006).

2. In Polymer Synthesis

Ethyl acetate, a related compound, has been used as a solvent in the synthesis of poly(2-ethyl-2-oxazoline), a polymer with significant biomedical applications due to its high water solubility and commercial availability (Vergaelen et al., 2020).

3. Marine Fungal Compounds

In marine biology, the ethyl acetate extract from marine fungus Penicillium sp. has been used to purify novel compounds with potential applications in drug discovery and marine natural product chemistry (Wu et al., 2010).

4. Pharmaceutical Research

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate derivatives have been synthesized and studied for antimicrobial activities, showing potential as candidates in the development of new antibacterial and antifungal agents (Medimagh-Saidana et al., 2015).

5. Spectroscopic and Molecular Studies

Spectroscopic analysis like FT-IR, FT-Raman, NMR, and molecular docking studies have been conducted on certain ethyl 2-oxo-2-(2-oxocyclopentyl)acetate derivatives. These studies provide insights into the molecular structure and potential biological activity of these compounds (El-Azab et al., 2016).

properties

IUPAC Name

ethyl 2-oxo-2-(2-oxocyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-13-9(12)8(11)6-4-3-5-7(6)10/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJZOWMPITUCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291253
Record name ethyl 2-oxo-2-(2-oxocyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate

CAS RN

39163-39-8
Record name 39163-39-8
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Record name ethyl 2-oxo-2-(2-oxocyclopentyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-methyl-2,3,5-trioxo-1-cyclopentaneglyoxylate
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Synthesis routes and methods

Procedure details

A solution of 15.5 mL (0.175 mol) of cyclopentanone and 23.8 mL (0.175 mol) of diethyl oxalate in 90 mL of tetrahydrofuran are added dropwise at 0° C. to a suspension of 7.0 g (0.175 mol) of sodium hydride (50% in oil) in 60 mL of tetrahydrofuran. The mixture is stirred for another 10 minutes at 0° C. and then heated to ambient temperature. After 5 hours, an exothermic reaction sets in and the mixture heats up to 50° C. After 16 hours, it is combined with ice water and extracted with ether. The aqueous phase is adjusted to pH 4 with glacial acetic acid and extracted with ethyl acetate, dried and concentrated by evaporation. The residue is distilled in vacuo. BP(23 mbar)=135° C.-141° C. Yield: 19.6 g (61%).
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Wu, F Jin, W Lu, J Zhu, C Li, W Wang… - Chemical biology & …, 2012 - Wiley Online Library
Type 2 diabetes mellitus (T2DM) is a metabolic disease and a major challenge to healthcare systems around the world. Dipeptidyl peptidase IV (DPP‐4), a serine protease, has been …
Number of citations: 39 onlinelibrary.wiley.com
ZL Marting - 2015 - ses.library.usyd.edu.au
There are two main types of ErbB-RTK subfamily inhibitors, viz, a) the mAbs and b) the RTKIs, which act at different domains of the receptors. The mAbs act at the ectodomain locale …
Number of citations: 2 ses.library.usyd.edu.au
Z Wang - 2013 - d-scholarship.pitt.edu
The signal transducers and activators of transcription STAT3 and STAT1 share common structure and targets, but they play opposing roles in tumorigenesis. While STAT3 is considered …
Number of citations: 2 d-scholarship.pitt.edu

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